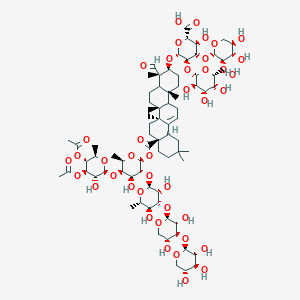
Silenorubicoside A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Silenorubicoside A involves the extraction of the compound from the roots of Silene rubicunda. The roots are typically dried and ground into a fine powder, which is then subjected to solvent extraction using methanol . The methanol extract is further purified using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC) to isolate this compound .
Industrial Production Methods
The extraction and purification processes used in laboratory settings can be scaled up for industrial production, but this would require optimization of the extraction and purification steps to ensure high yield and purity of the compound .
化学反应分析
Types of Reactions
Silenorubicoside A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are typically carried out under controlled conditions using specific reagents and catalysts.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .
科学研究应用
作用机制
The mechanism of action of Silenorubicoside A involves its interaction with specific molecular targets and pathways in biological systems . As a triterpenoid saponin, it can interact with cell membranes, leading to changes in membrane permeability and signaling pathways . This interaction can result in various biological effects, such as anti-inflammatory and anticancer activities .
相似化合物的比较
Silenorubicoside A is part of a group of triterpenoid saponins isolated from Silene rubicunda, which also includes Silenorubicosides B, C, and D . These compounds share similar chemical structures but differ in their specific functional groups and biological activities . Compared to other triterpenoid saponins, this compound is unique due to its specific molecular structure and the presence of unique functional groups that contribute to its distinct biological activities .
List of Similar Compounds
- Silenorubicoside B
- Silenorubicoside C
- Silenorubicoside D
- Oleanane-type triterpenoid saponins
- Tirucallane-type triterpenoid saponins
属性
分子式 |
C79H122O41 |
|---|---|
分子量 |
1727.8 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6R)-6-[[(3S,4S,6aR,6bS,8aS,12aS,14bR)-8a-[(2S,3R,4S,5R,6R)-5-[(2S,3R,4R,5R,6R)-4,5-diacetyloxy-3-hydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxycarbonyl-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C79H122O41/c1-28-42(87)58(115-67-52(97)57(37(86)26-105-67)114-65-47(92)43(88)35(84)24-103-65)53(98)69(106-28)118-62-50(95)55(113-70-54(99)60(110-32(5)83)56(30(3)107-70)109-31(4)82)29(2)108-71(62)120-73(102)79-20-18-74(6,7)22-34(79)33-12-13-40-75(8)16-15-41(76(9,27-81)39(75)14-17-78(40,11)77(33,10)19-21-79)112-72-63(119-68-49(94)46(91)45(90)38(23-80)111-68)59(51(96)61(117-72)64(100)101)116-66-48(93)44(89)36(85)25-104-66/h12,27-30,34-63,65-72,80,84-99H,13-26H2,1-11H3,(H,100,101)/t28-,29+,30+,34-,35+,36+,37+,38+,39?,40?,41-,42-,43-,44-,45-,46-,47+,48+,49+,50-,51-,52+,53+,54+,55-,56+,57-,58+,59-,60+,61-,62+,63+,65-,66-,67-,68-,69-,70-,71-,72+,75-,76-,77+,78+,79-/m0/s1 |
InChI 键 |
VRFIDKIGERKEBG-ISNZVDBWSA-N |
手性 SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC(=O)[C@@]34CC[C@@]5(C(=CCC6[C@]5(CCC7[C@@]6(CC[C@@H]([C@@]7(C)C=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)C)C)[C@@H]3CC(CC4)(C)C)C)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C)OC(=O)C)OC(=O)C)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C34CCC(CC3C5=CCC6C7(CCC(C(C7CCC6(C5(CC4)C)C)(C)C=O)OC8C(C(C(C(O8)C(=O)O)O)OC9C(C(C(CO9)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)C)OC1C(C(C(C(O1)C)OC(=O)C)OC(=O)C)O)O)O)OC1C(C(C(CO1)O)OC1C(C(C(CO1)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















